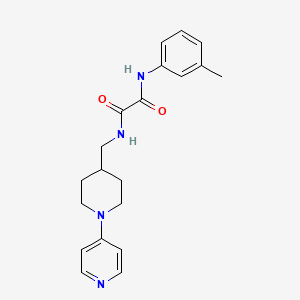

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide

Description

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a piperidine ring, and an oxalamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15-3-2-4-17(13-15)23-20(26)19(25)22-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOZJAOQWGEYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

Formation of the Oxalamide Group: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

- N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide

Uniqueness

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings

Biological Activity

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. Its structure, which incorporates piperidine and pyridine moieties, suggests a variety of biological activities, particularly in the realm of drug discovery.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 358.5 g/mol. The presence of the oxalamide linkage is critical for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine and pyridine rings facilitate π-π interactions and hydrogen bonding, enhancing binding affinity to targets such as:

- Enzymes : Potential inhibition of key enzymes involved in various metabolic pathways.

- Receptors : Modulation of neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have been studied for their ability to inhibit HIV entry by blocking the gp120-CD4 interaction, demonstrating low micromolar activity against HIV strains .

Enzyme Inhibition

Studies indicate that derivatives of oxalamides possess inhibitory effects on various enzymes. For example, compounds with similar structures have shown effectiveness as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases .

Study 1: HIV Entry Inhibitors

A systematic study on related oxalamides demonstrated their ability to inhibit HIV entry effectively. The lead compounds showed significant binding affinity to unliganded HIV-1 gp120 without affecting other stages of the viral life cycle, indicating a targeted mechanism of action .

Study 2: Neuroprotective Effects

In a recent investigation, this compound was evaluated for its neuroprotective properties in cellular models. The results suggested that the compound could modulate neurotransmitter levels and exhibit protective effects against neurotoxicity induced by various agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 358.5 g/mol |

| Biological Targets | Enzymes, Receptors |

| Potential Applications | Antiviral, Neuroprotective |

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits HIV entry |

| Enzyme Inhibition | Acetylcholinesterase |

| Neuroprotection | Protects against neurotoxicity |

Q & A

Basic: What are the key steps in synthesizing N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide, and how are intermediates purified?

The synthesis involves:

Piperidine Intermediate Formation : React 4-chloropyridine with piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to generate 1-(pyridin-4-yl)piperidine .

Oxalamide Coupling : Treat the intermediate with oxalyl chloride in dichloromethane, followed by reaction with m-toluidine to form the oxalamide core.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates. Confirm purity via HPLC (≥95%) .

Advanced: How can contradictory biological activity data for this compound be resolved in receptor-binding assays?

Contradictions may arise from:

- Assay Variability : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Receptor Subtypes : Use subtype-selective inhibitors (e.g., σ1 vs. σ2 receptor blockers) to clarify target specificity .

- Data Normalization : Apply statistical tools (e.g., Z-factor analysis) to account for batch-to-batch variability in cell lines.

Basic: What spectroscopic methods are used to confirm the compound’s structure?

- NMR : ¹H/¹³C NMR to verify piperidine (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 407.2 calculated for C₂₁H₂₅N₄O₂) .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced: What strategies optimize reaction yields during oxalamide formation?

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to minimize side products.

- Temperature Control : Maintain 0–5°C during oxalyl chloride addition to prevent decomposition.

- Solvent Optimization : Use anhydrous THF or DMF to enhance solubility of intermediates .

Basic: How is the compound’s solubility profile determined, and what solvents are ideal for biological assays?

- Solubility Testing : Use shake-flask method with HPLC quantification in PBS (pH 7.4), DMSO, or ethanol.

- Recommended Solvents : DMSO (for stock solutions) diluted in PBS containing 0.1% Tween-80 for in vitro studies .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

- Core Modifications : Replace m-tolyl with electron-withdrawing groups (e.g., -CN) to improve receptor affinity .

- Piperidine Substitutions : Introduce methyl groups at C3/C5 to modulate steric hindrance and binding kinetics .

- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., σ receptors) .

Basic: What in vitro assays are used to evaluate the compound’s biological activity?

- Receptor Binding : Competitive displacement assays using [³H]-DTG for σ receptor affinity .

- Cell Viability : MTT assay in cancer lines (e.g., HCT-116) to assess cytotoxicity.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How can metabolic stability be assessed during preclinical development?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Half-Life (t₁/₂) Calculation : Apply non-compartmental analysis (NCA) using WinNonlin® .

Basic: What are the compound’s stability considerations under varying pH conditions?

- pH Stability Study : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC.

- Findings : Stable at pH 4–7 (t₁/₂ > 24 hrs), hydrolyzes in alkaline conditions (pH >8) via amide bond cleavage .

Advanced: How can NMR dynamic effects complicate structural analysis of the piperidine ring?

- Conformational Exchange : Atropisomerism in the piperidine-pyridine linkage causes peak broadening. Use variable-temperature NMR (VT-NMR) to slow exchange rates .

- NOESY Experiments : Identify spatial proximity between piperidine-H and pyridine protons to confirm chair conformation .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hood during synthesis to avoid inhalation of oxalyl chloride vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced: How do computational methods predict degradation pathways during formulation?

- DFT Calculations : Identify susceptible bonds (e.g., amide) using Gaussian09 at B3LYP/6-31G* level.

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to validate in silico predictions .

Basic: What chromatographic techniques are used for analytical quantification?

- HPLC : C18 column, mobile phase (ACN:H₂O + 0.1% TFA), UV detection at 254 nm .

- UPLC-MS : For high-throughput analysis with sub-2µm particles .

Advanced: How can enantiomeric impurities in chiral intermediates affect biological activity?

- Chiral HPLC : Use Chiralpak® IC column to resolve enantiomers; quantify %ee.

- Activity Impact : Test separated enantiomers in receptor-binding assays (e.g., σ1 vs. σ2 selectivity may vary by 10–100x) .

Basic: What resources provide reliable physicochemical data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.